4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
The primary targets of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs . The compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing its substrate . The exact nature of this interaction and the resulting changes in the target proteins are still under investigation.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with various tyrosine kinases . These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The downstream effects of these interactions can lead to a variety of cellular responses, including changes in cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the biochemical pathways it affects . For example, by inhibiting tyrosine kinases, the compound can disrupt signal transduction pathways, leading to altered cell behavior . In the context of cancer, this can result in reduced tumor growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protonation degree can be significantly impacted by temperature . This can affect the compound’s interaction with its targets and, consequently, its overall effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, leading to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include unsaturated derivatives, hydrogenated compounds, and substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chloropyrido[2,3-d]pyrimidine: A precursor in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Known for their biological activities, including anti-HIV and antitumor properties.
Uniqueness
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique combination of a dimethylamino group and a methyl group, which enhances its nucleophilic and catalytic properties. This makes it particularly effective in various chemical reactions and biological applications .
Properties
IUPAC Name |
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURLZIMJCYXISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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